molecular formula C38H45N4O6P B13432413 N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl

N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl

Cat. No.: B13432413
M. Wt: 684.8 g/mol
InChI Key: QFOFBIYTNYHWNX-OZKHXCFASA-N
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Description

N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl is a complex organic compound with a unique structure that combines elements of phosphoramidite chemistry and nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phosphoramidite Group: This involves the reaction of diisopropylamine with a suitable phosphorochloridite to form the phosphoramidite intermediate.

    Attachment of the Nucleoside Analog: The nucleoside analog, 2-deoxy-D-thrPenf(b)-thymin-1-yl, is then coupled with the phosphoramidite intermediate under mild conditions to form the desired compound.

    Protection and Deprotection Steps: Various protecting groups, such as trityl (Trt), are used to protect reactive functional groups during the synthesis. These protecting groups are later removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl can undergo various chemical reactions, including:

    Oxidation: The phosphoramidite group can be oxidized to form a phosphate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and tert-butyl hydroperoxide.

    Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used for hydrolysis.

Major Products Formed

    Oxidation: Phosphate ester derivatives.

    Substitution: Various substituted phosphoramidite derivatives.

    Hydrolysis: Phosphoric acid derivatives.

Scientific Research Applications

N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of nucleic acid analogs and their interactions with biological molecules.

    Industry: Utilized in the production of advanced materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleoside analog, incorporating into nucleic acids and disrupting their normal function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The phosphoramidite group also allows for the formation of stable phosphodiester bonds, enhancing the compound’s stability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-cytosin-1-yl
  • N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-adenin-1-yl
  • N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-guanin-1-yl

Uniqueness

N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl is unique due to its specific combination of a phosphoramidite group and a thymine nucleoside analog. This unique structure allows it to interact with nucleic acids in a specific manner, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C38H45N4O6P

Molecular Weight

684.8 g/mol

IUPAC Name

3-[[di(propan-2-yl)amino]-[(2R,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile

InChI

InChI=1S/C38H45N4O6P/c1-27(2)42(28(3)4)49(46-23-15-22-39)48-33-24-35(41-25-29(5)36(43)40-37(41)44)47-34(33)26-45-38(30-16-9-6-10-17-30,31-18-11-7-12-19-31)32-20-13-8-14-21-32/h6-14,16-21,25,27-28,33-35H,15,23-24,26H2,1-5H3,(H,40,43,44)/t33-,34-,35-,49?/m1/s1

InChI Key

QFOFBIYTNYHWNX-OZKHXCFASA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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